

Technical Guide: 2,3-Dimethylfuran (CAS No. 14920-89-9)

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Compound of Interest

Compound Name: 2,3-Dimethylfuran

Cat. No.: B088355

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of **2,3-Dimethylfuran** (CAS No. 14920-89-9), a heterocyclic organic compound. The information presented is intended for researchers, chemists, and professionals in drug development and toxicology. This guide covers the physicochemical properties, synthesis methodologies, known applications, and the toxicological profile of **2,3-Dimethylfuran**. Notably, the current body of scientific literature primarily characterizes this compound as a chemical intermediate and a subject of toxicological interest, rather than a therapeutic agent with defined pharmacological pathways.

Chemical and Physical Properties

2,3-Dimethylfuran is a flammable, colorless to yellow liquid.^{[1][2]} Its core structure is a five-membered aromatic furan ring with two methyl group substituents.^[3] Quantitative physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of **2,3-Dimethylfuran**

Property	Value	Reference(s)
CAS Number	14920-89-9	[4][5]
Molecular Formula	C ₆ H ₈ O	[4][5]
Molecular Weight	96.13 g/mol	[4][6]
Appearance	Colorless to yellow to green clear liquid	[1][7]
Density	0.91 g/mL at 25 °C	[4][8]
Boiling Point	42 °C at 115 mmHg	[4][8]
Flash Point	-1 °C (closed cup)	[7][9]
Refractive Index	n _{20/D} 1.443	[4][8]
SMILES String	Cc1ccoc1C	[4][8]
InChI Key	FJSKXQVRKZTKSI- UHFFFAOYSA-N	[4][8]

Synthesis and Manufacturing

2,3-Dimethylfuran is a methyl-substituted furan.[3] A primary method for its synthesis is through the palladium-catalyzed cycloisomerization of (Z)-3-methylpent-2-en-4-yn-1-ol.[3][9] This approach is valued for its versatility and efficiency under neutral conditions.[4][10]

Experimental Protocol: Palladium-Catalyzed Cycloisomerization

The following is a representative protocol for the synthesis of substituted furans, including **2,3-Dimethylfuran**, based on published methodologies.[4][10][11]

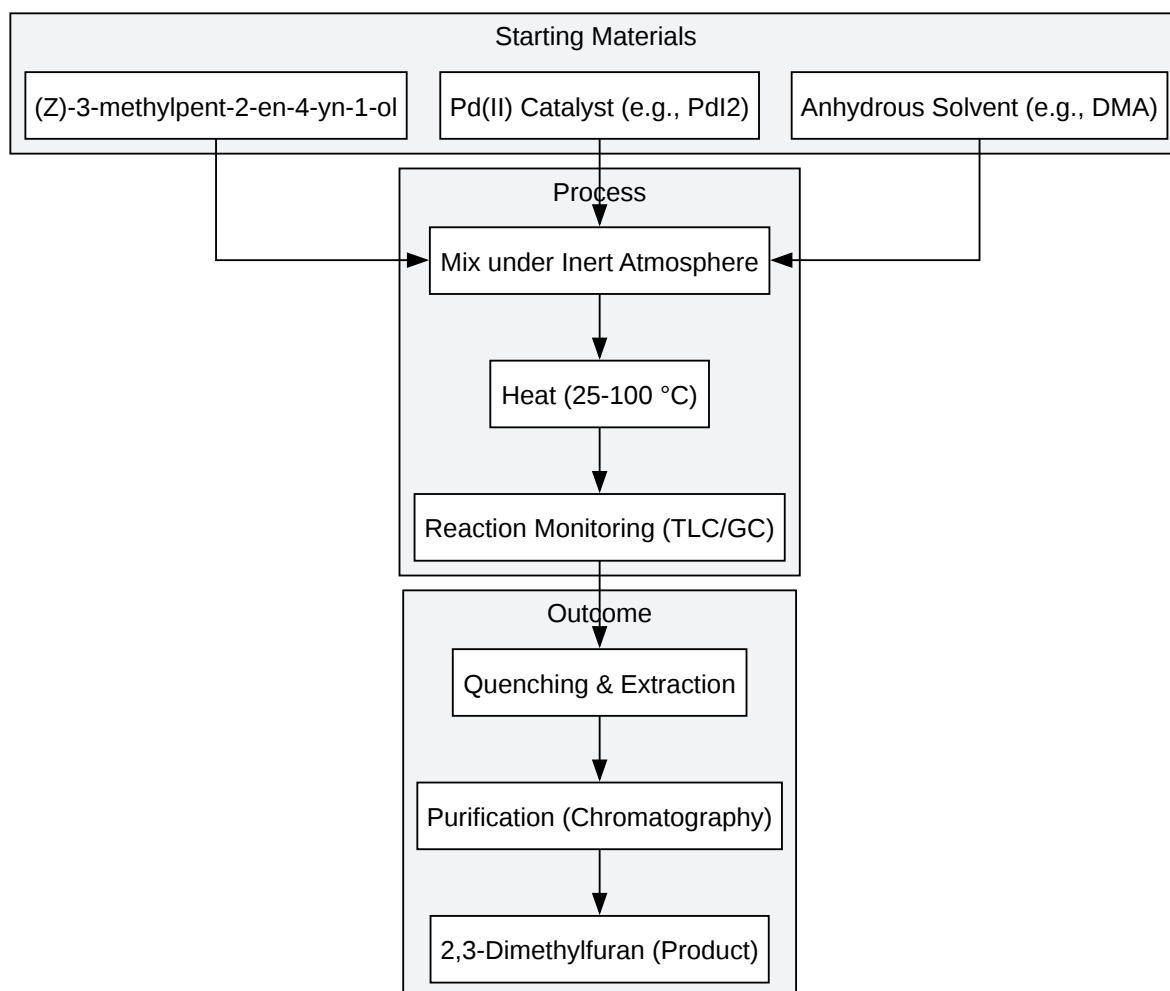
Objective: To synthesize **2,3-Dimethylfuran** via the cycloisomerization of the corresponding (Z)-enynol.

Materials:

- (Z)-3-methylpent-2-en-4-yn-1-ol (Substrate)
- Palladium(II) iodide (PdI_2) or a similar Pd(II) catalyst
- Potassium iodide (KI)
- Anhydrous solvent (e.g., N,N-Dimethylacetamide - DMA)
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle
- Purification apparatus (e.g., column chromatography)

Methodology:

- **Catalyst Preparation:** A catalytic system is prepared by dissolving PdI_2 and KI in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
- **Reaction Setup:** The (Z)-enynol substrate is dissolved in the anhydrous solvent in a separate flask under an inert atmosphere.
- **Cycloisomerization:** The catalyst solution is transferred to the substrate solution. The reaction mixture is stirred at a controlled temperature, typically ranging from 25 °C to 100 °C, depending on the specific substrate and catalyst system.^{[4][10]} Reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up and Purification:** Upon completion, the reaction is quenched, and the crude product is extracted. The organic layers are combined, dried, and concentrated under reduced pressure. The resulting crude **2,3-Dimethylfuran** is purified using column chromatography on silica gel.
- **Characterization:** The final product is characterized by spectroscopic methods (^1H NMR, ^{13}C NMR, MS) to confirm its identity and purity.



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Caption: Synthesis workflow for **2,3-Dimethylfuran**.

Applications and Uses

2,3-Dimethylfuran is primarily used in research and as a precursor in organic synthesis.[12]

- **Chemical Intermediate:** It serves as a building block for more complex molecules. For example, it is used in the synthesis of 2,9-dioxabicyclo[3.3.1]nonane, a structural motif found in natural products like tirandamycin.[3][9]
- **Biofuel Research:** Like its isomer 2,5-dimethylfuran (DMF), **2,3-dimethylfuran** has been investigated as a potential biofuel or biofuel additive due to its furan structure, which can be derived from biomass.[1][13][14]
- **Flavor and Fragrance:** The compound is noted to have a pleasant, sweet odor, leading to its use in the formulation of flavoring agents and fragrances.[1][15]
- **Solvent Applications:** Its properties make it a candidate for use as a specialty solvent in various chemical processes.[1]

Biological Activity and Toxicology

Currently, there is no evidence to suggest that **2,3-Dimethylfuran** has therapeutic applications. Research has focused on its toxicological profile, which is consistent with that of other small furan derivatives. The toxicity of furans is primarily driven by their metabolic activation in the liver.[16]

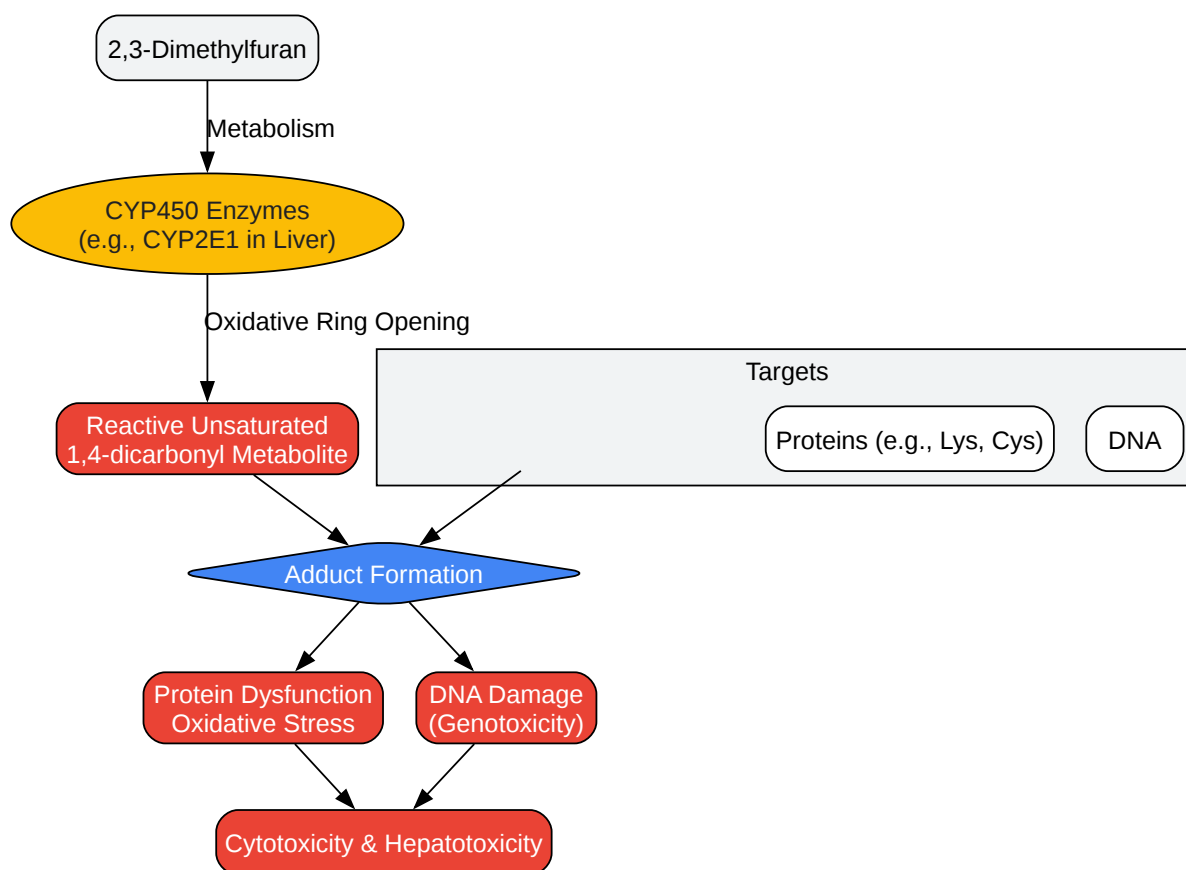
Mechanism of Action (Toxicology)

The toxic effects of furan compounds are not caused by the parent molecule but by reactive metabolites generated by Cytochrome P450 (CYP) enzymes, particularly CYP2E1.[16][17]

- **Metabolic Activation:** In the liver, **2,3-Dimethylfuran** is oxidized by CYP enzymes at the furan ring.
- **Formation of Reactive Metabolites:** This oxidation leads to the opening of the furan ring to form a highly reactive, unsaturated 1,4-dicarbonyl metabolite. For the closely related 2-methylfuran, this metabolite is 3-acetylacrolein.[8][17]
- **Cellular Damage:** This electrophilic metabolite can readily form covalent adducts with cellular nucleophiles, including amino acid residues in proteins (like cysteine and lysine) and DNA

bases.[7][8][16]

- Toxicity: The formation of these adducts can lead to protein dysfunction, DNA damage, oxidative stress, and ultimately, cytotoxicity and genotoxicity, which are linked to the hepatotoxicity and potential carcinogenicity of furan compounds.[12][16][18]



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Caption: Toxicological mechanism of 2,3-Dimethylfuran.

Safety and Handling

2,3-Dimethylfuran is classified as a hazardous chemical. It is a highly flammable liquid and vapor.^{[10][12][19]} It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.^{[10][16][19]}

Table 2: Hazard and Safety Information

Category	Information	Reference(s)
Signal Word	Danger	^{[7][19]}
GHS Pictograms	GHS02 (Flame), GHS07 (Exclamation Mark)	^[9]
Hazard Statements	H225: Highly flammable liquid and vapor.H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.	^{[12][19]}
Precautionary Statements	P210: Keep away from heat, sparks, open flames.P280: Wear protective gloves/clothing/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	^{[8][19]}
Storage	Store in a well-ventilated place. Keep container tightly closed. Keep cool (Refrigerated 0-10°C).	^{[1][7][19]}
Personal Protective Equipment (PPE)	Eyeshields, faceshields, chemical-resistant gloves, respirator with appropriate filter (e.g., type ABEK).	^[16]

Advanced Methodologies: Toxicogenomics

To assess the biological impact of chemicals like **2,3-Dimethylfuran**, high-throughput screening methods such as yeast toxicogenomics can be employed.^{[1][6]} This approach uses collections of yeast (*Saccharomyces cerevisiae*) deletion mutants to identify genes and pathways involved in the cellular response to a toxicant.

Experimental Protocol: Yeast Functional Toxicogenomics Assay

The following is a generalized protocol for a yeast functional profiling screen.

Objective: To identify yeast genes and pathways that confer sensitivity or resistance to **2,3-Dimethylfuran**, thereby elucidating its mechanism of action.

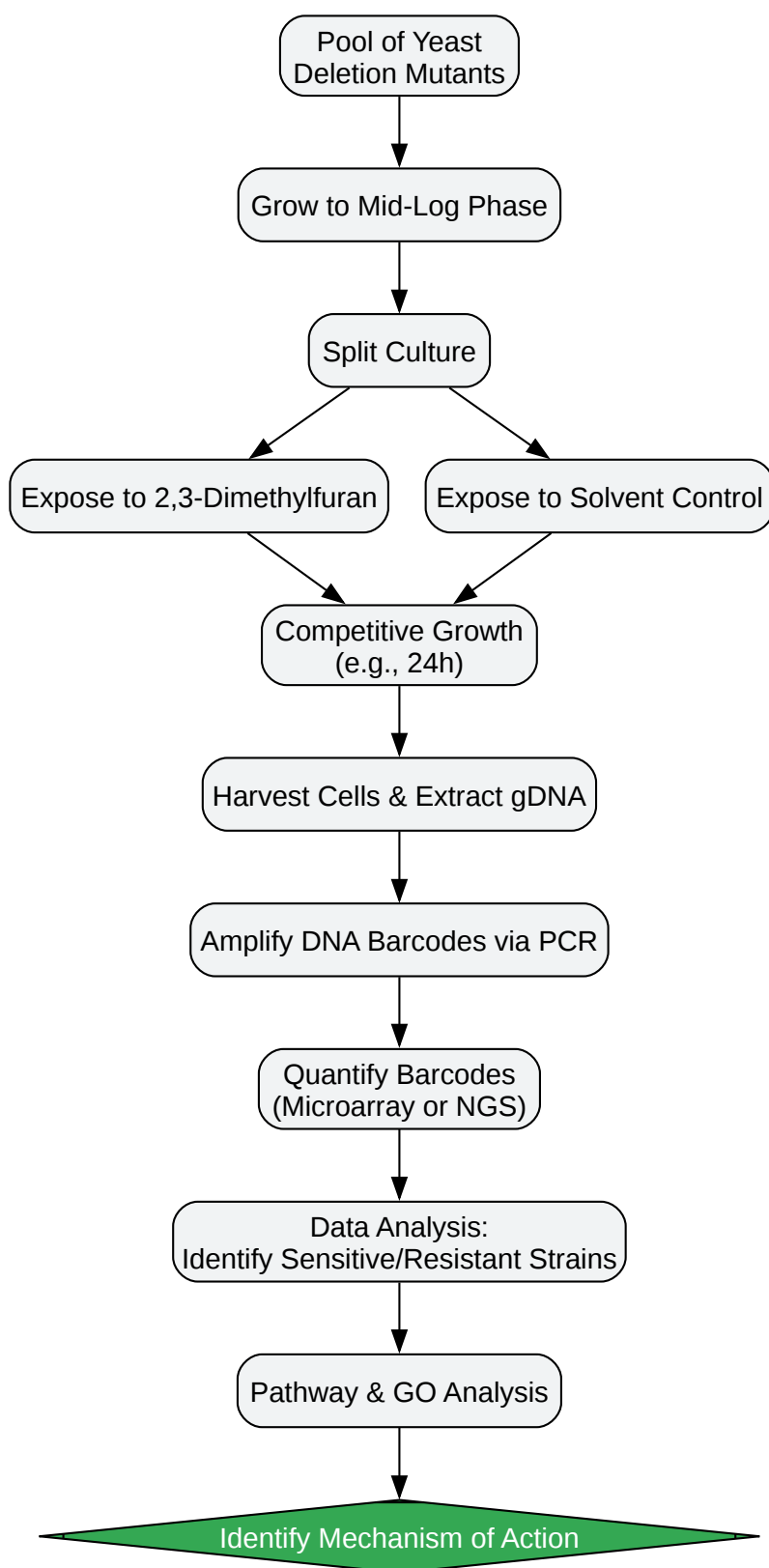
Materials:

- Yeast deletion mutant collection (pooled haploid or diploid strains).
- Growth media (e.g., YPD).
- **2,3-Dimethylfuran**.
- Solvent control (e.g., DMSO).
- Microplates or flasks for culturing.
- Plate reader or equipment for cell density measurement.
- PCR reagents and primers for barcode amplification.
- DNA microarray or Next-Generation Sequencing (NGS) platform.

Methodology:

- Strain Pooling and Growth: A pooled collection of yeast deletion mutants, each with a unique DNA "barcode," is grown in liquid media to mid-log phase.

- **Chemical Exposure:** The pooled culture is divided and exposed to various concentrations of **2,3-Dimethylfuran**, as well as a solvent-only control. Doses might range from 0.1 μM to 30 μM or higher, based on preliminary toxicity tests.[\[20\]](#)
- **Competitive Growth:** The cultures are incubated at 30°C with shaking for a set number of generations (e.g., 24 hours).[\[20\]](#) During this time, strains sensitive to the compound will be outcompeted and depleted from the pool, while resistant strains will become enriched.
- **Genomic DNA Extraction and Barcode PCR:** Genomic DNA is extracted from each culture pool. The unique DNA barcodes for each strain are then amplified via PCR.
- **Quantification of Strains:** The relative abundance of each barcode in the treatment pools versus the control pool is quantified. This is typically done by hybridizing the PCR products to a DNA microarray or by using NGS.
- **Data Analysis:** Strains that are significantly depleted or enriched in the presence of **2,3-Dimethylfuran** are identified. Gene Ontology (GO) and pathway analysis are then used to determine which cellular processes and molecular pathways are implicated in the response to the chemical.



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Caption: Workflow for yeast toxicogenomics screening.

Conclusion

2,3-Dimethylfuran (CAS No. 14920-89-9) is a versatile furan derivative with applications as a chemical intermediate and potential as a biofuel component. For drug development professionals, its primary relevance lies in its role as a potential building block for complex pharmaceutical compounds and as a substance whose toxicological profile must be understood. There is no current evidence supporting its use as a direct therapeutic agent. The mechanism of its toxicity involves metabolic activation to reactive dicarbonyl species that damage cellular macromolecules, a pathway common to many small furan compounds. Advanced toxicological methods, such as yeast-based functional genomics, offer powerful tools for further elucidating its biological effects at a molecular level.

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